molecular formula C6H8N2O B1297840 2-Ethoxypyrazine CAS No. 38028-67-0

2-Ethoxypyrazine

Cat. No.: B1297840
CAS No.: 38028-67-0
M. Wt: 124.14 g/mol
InChI Key: ZVVWBPYZGKHHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxypyrazine is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of an ethoxy group attached to the second carbon of the pyrazine ring. This compound is known for its distinctive aroma and is often used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxypyrazine can be synthesized through various methods. One common approach involves the reaction of pyrazine with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into ethylpyrazine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Scientific Research Applications

2-Ethoxypyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxypyrazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrazine
  • 2-Isopropoxypyrazine
  • 2-Butoxypyrazine

Comparison

2-Ethoxypyrazine is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 2-Methoxypyrazine has a methoxy group instead of an ethoxy group, leading to differences in reactivity and aroma profile. Similarly, 2-Isopropoxypyrazine and 2-Butoxypyrazine have bulkier alkoxy groups, affecting their steric and electronic properties .

Properties

IUPAC Name

2-ethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIUKJHILQVQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878914
Record name 2-Ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38028-67-0
Record name 2-Ethoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38028-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxypyrazine
Reactant of Route 2
Reactant of Route 2
2-Ethoxypyrazine
Reactant of Route 3
2-Ethoxypyrazine
Reactant of Route 4
Reactant of Route 4
2-Ethoxypyrazine
Reactant of Route 5
Reactant of Route 5
2-Ethoxypyrazine
Reactant of Route 6
Reactant of Route 6
2-Ethoxypyrazine
Customer
Q & A

Q1: How does the structure of 2-ethoxypyrazine influence its coordination behavior with metals?

A2: this compound can act as a ligand, coordinating to metal ions through its nitrogen atoms. In the crystal structure of {[Cu(EtOpz)(CN)2][CuCN]}n (where EtOpz is this compound), this compound coordinates to a copper(I) ion via its nitrogen atom. [] This coordination occurs alongside two bridging cyanide ligands, creating a polymeric structure. The presence of the ethoxy group on the pyrazine ring could potentially influence the metal-ligand interaction strength and the overall geometry of the complex.

Q2: Can this compound be used to create materials with interesting magnetic properties?

A3: Research suggests that incorporating this compound into metal-organic frameworks could lead to materials exhibiting spin-crossover behavior. [] For instance, the compound Fe(this compound)2{Ag(CN)2}2 demonstrates a four-step spin crossover during the transition from a low-spin to a high-spin state, with the reverse process occurring in three steps. [] This multi-step spin crossover is attributed to the presence of distinct iron(II) sites within the framework, arising from the packing arrangement influenced by the bulky ethoxy substituent on the pyrazine ligand.

Q3: Are there any known applications of this compound or its derivatives in flavor and fragrance chemistry?

A4: Yes, this compound and its derivatives, such as 2-ethenyl-3-ethylpyrazine, are known for their potent flavoring properties. [] These compounds are often characterized by intense green and herbal notes, making them valuable ingredients in the food and fragrance industries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.